![molecular formula C18H26N4O5S2 B3198594 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1015875-95-2](/img/structure/B3198594.png)
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzoyl group, and sulfonamide functionalities, making it a versatile molecule for chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target molecule, known as the active site . The compound’s interaction with the active site can inhibit the function of the target, leading to its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities result from its interaction with the active sites of leishmania aethiopica and plasmodium berghei . This interaction disrupts the normal functioning of these organisms, leading to their death and the alleviation of the diseases they cause .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .
Result of Action
The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei, leading to the alleviation of leishmaniasis and malaria . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Preparation Methods
The synthesis of 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzoyl and sulfonamide groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, allowing for the modification of the compound’s structure and properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Comparison with Similar Compounds
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
Sulfonamides: Compounds with a sulfonamide group, known for their antimicrobial properties.
Pyrazoles: Molecules containing a pyrazole ring, often used in pharmaceuticals and agrochemicals.
Benzoyl derivatives: Compounds with a benzoyl group, which can influence the molecule’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-7-21(8-2)29(26,27)17-13(3)19-22(14(17)4)18(23)15-10-9-11-16(12-15)28(24,25)20(5)6/h9-12H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJCEVJXAUOQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(methylsulfanyl)ethyl]hydroxylamine](/img/structure/B3198516.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)
![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)
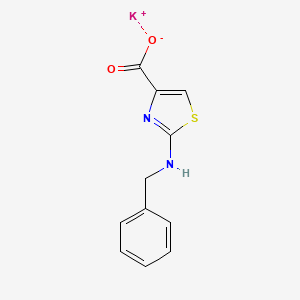
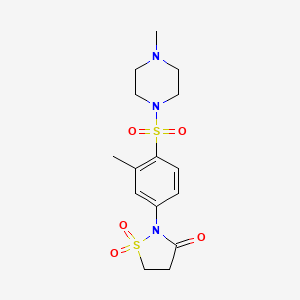
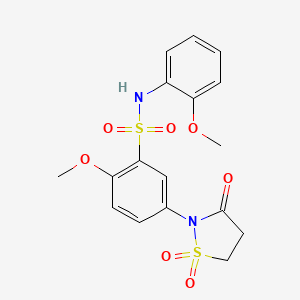

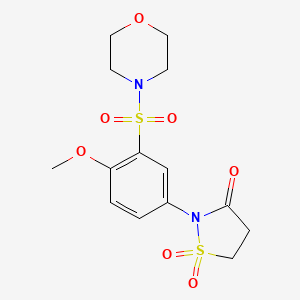
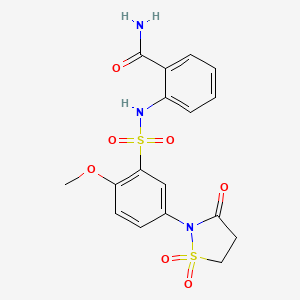
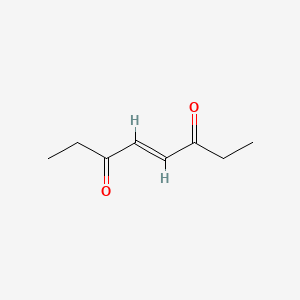

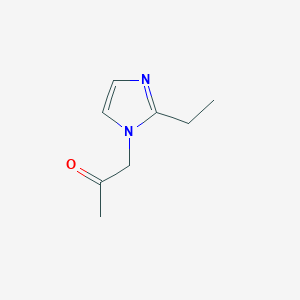
![(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B3198587.png)

